REACTION_SMILES
|
[Br:6][c:7]1[cH:8][cH:9][c:10]([OH:17])[c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12.[C:18]([CH3:19])([CH3:20])([CH3:21])[Si:22]([CH3:23])([CH3:24])[Cl:25].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[nH:1]1[cH:2][cH:3][n:4][cH:5]1>>[Br:6][c:7]1[cH:8][cH:9][c:10]([O:17][Si:22]([C:18]([CH3:19])([CH3:20])[CH3:21])([CH3:23])[CH3:24])[c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(Br)c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)Oc1ccc(Br)c2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |